molecular formula C10H17ClN2O B043875 3,9-Diazabicyclo[4.2.1]nonane, 3-(chloroacetyl)-9-methyl- CAS No. 115748-98-6

3,9-Diazabicyclo[4.2.1]nonane, 3-(chloroacetyl)-9-methyl-

Cat. No.: B043875
CAS No.: 115748-98-6
M. Wt: 216.71 g/mol
InChI Key: RJPDCGAHDGEHKN-UHFFFAOYSA-N
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Description

2-Chloro-1-(9-methyl-3,9-diazabicyclo[421]nonan-3-yl)ethanone is a chemical compound that belongs to the class of diazabicyclo compounds These compounds are known for their unique bicyclic structure, which imparts specific chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, which is followed by reduction and lactamization . This one-pot methodology allows for the diastereoselective synthesis of the diazabicyclo scaffold. The reaction conditions often involve the use of aldehydes, amines, and activated alkenes as starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines and thiols. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ethanone derivatives, while reduction reactions can produce different alcohols or amines.

Scientific Research Applications

2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone involves its interaction with specific molecular targets. For instance, as a potential dual orexin receptor antagonist, it binds to orexin receptors in the brain, inhibiting their activity and thereby promoting sleep . The exact molecular pathways and interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone lies in its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

115748-98-6

Molecular Formula

C10H17ClN2O

Molecular Weight

216.71 g/mol

IUPAC Name

2-chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone

InChI

InChI=1S/C10H17ClN2O/c1-12-8-2-3-9(12)7-13(5-4-8)10(14)6-11/h8-9H,2-7H2,1H3

InChI Key

RJPDCGAHDGEHKN-UHFFFAOYSA-N

SMILES

CN1C2CCC1CN(CC2)C(=O)CCl

Canonical SMILES

CN1C2CCC1CN(CC2)C(=O)CCl

Synonyms

3,9-Diazabicyclo[4.2.1]nonane, 3-(chloroacetyl)-9-methyl- (9CI)

Origin of Product

United States

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